1-(4-Bromo-3-chlorophenyl)guanidine
Description
1-(4-Bromo-3-chlorophenyl)guanidine is a halogenated aryl guanidine derivative characterized by a phenyl ring substituted with bromine (Br) at position 4 and chlorine (Cl) at position 3, connected to a guanidine moiety (–NH–C(=NH)–NH₂). This compound’s unique substitution pattern confers distinct electronic, steric, and biological properties. Guanidines are renowned for their high basicity and hydrogen-bonding capabilities, making them valuable in medicinal chemistry, enzyme inhibition studies, and organic synthesis .
Properties
Molecular Formula |
C7H7BrClN3 |
|---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrClN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
ZRURDMWZMRGKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)guanidine typically involves the reaction of 4-bromo-3-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired guanidine derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the guanidine group.
Industrial Production Methods: Industrial production of 1-(4-Bromo-3-chlorophenyl)guanidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form corresponding urea derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted phenylguanidines with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include urea derivatives and amine derivatives, respectively.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Guanidine Derivatives
| Compound Name | Substituents (Position) | Key Properties | Biological Activity Highlights |
|---|---|---|---|
| 1-(4-Bromo-3-chlorophenyl)guanidine | Br (4), Cl (3) | High lipophilicity; strong H-bonding capacity | Potent kinase inhibition; mitochondrial modulation |
| 1-(3-Bromo-4-chlorophenyl)guanidine | Br (3), Cl (4) (positional isomer) | Altered electronic effects due to swapped Br/Cl positions | Reduced binding affinity vs. 4-Br-3-Cl isomer |
| 1-(4-Bromo-2,3-dichlorophenyl)guanidine | Br (4), Cl (2,3) | Enhanced electron-withdrawing effects; steric hindrance | Higher cytotoxicity in cancer cell lines |
| 1-(4-Fluoro-3-methylphenyl)guanidine | F (4), CH₃ (3) | Lower lipophilicity; improved solubility | Moderate enzyme inhibition; lower toxicity |
| 1-(3-Bromo-4-methylphenyl)guanidine | Br (3), CH₃ (4) | Methyl enhances steric bulk; Br maintains halogen interactions | Antibacterial activity; weaker kinase binding |
| 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine | Br (4), CF₃ (2) | CF₃ group increases electron-withdrawing effects | High receptor specificity; anticancer potential |
Impact of Halogen Type and Position
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance lipophilicity and van der Waals interactions compared to chlorine. For example, 1-(4-Bromo-3-chlorophenyl)guanidine exhibits stronger mitochondrial disruption than its dichloro analog due to Br’s hydrophobic effects .
- Positional Isomerism : Swapping Br and Cl positions (e.g., 3-Br-4-Cl vs. 4-Br-3-Cl) alters electronic distribution. The 4-Br-3-Cl configuration optimizes dipole interactions in kinase binding pockets, leading to higher affinity .
- Trifluoromethyl (CF₃) Substitution : The CF₃ group in 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine significantly increases electron-withdrawing effects, improving binding specificity to targets like tyrosine kinases .
Role of Non-Halogen Substituents
- Methyl Groups : Methyl substituents (e.g., in 1-(3-Bromo-4-methylphenyl)guanidine) introduce steric hindrance, reducing reactivity in nucleophilic substitutions but improving metabolic stability .
- Fluorine : The small size and high electronegativity of fluorine (e.g., in 1-(4-Fluoro-3-methylphenyl)guanidine) enhance solubility and bioavailability but reduce membrane permeability compared to bulkier halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
